methanone](/img/structure/B12172452.png)
[4-methyl-3-(1H-tetrazol-1-yl)phenyl](4-phenylpiperidin-1-yl)methanone
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Overview
Description
4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common route includes the formation of the tetrazole ring through cycloaddition reactions involving azides and nitriles. The phenyl and piperidine groups are introduced through subsequent substitution reactions. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using continuous flow reactors to ensure consistent reaction conditions and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Reduction reactions can target the carbonyl group in the methanone moiety. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: : The tetrazole ring and phenyl groups can participate in electrophilic and nucleophilic substitution reactions. Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or alkylated products.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Activity
A study highlighted the synthesis of various derivatives containing tetrazole and piperidine units, demonstrating significant antimicrobial properties against both bacterial and fungal strains. Notably, compounds derived from this scaffold showed effectiveness comparable to established antibiotics .
Anticancer Properties
The compound has also been evaluated for its potential as an anticancer agent. Its structure allows for interaction with specific protein kinases involved in cancer cell proliferation. Preliminary studies suggest that it may inhibit key signaling pathways, thereby reducing tumor growth in vitro .
Case Studies
Several case studies have been documented regarding the applications of 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone:
Mechanism of Action
The mechanism of action of 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The phenyl and piperidine groups contribute to the compound’s binding affinity and specificity, enhancing its overall efficacy.
Comparison with Similar Compounds
Similar Compounds
Cresol: Cresols are methylphenols with similar aromatic structures but lack the tetrazole and piperidine moieties.
4-Iodobenzoic acid: This compound has a similar aromatic structure but differs in functional groups and overall reactivity.
4,4’-Dichlorobenzophenone: Shares the phenyl group but has different substituents and lacks the tetrazole and piperidine rings.
Uniqueness
What sets 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone apart is its combination of the tetrazole ring, phenyl group, and piperidine moiety
Biological Activity
The compound 4-methyl-3-(1H-tetrazol-1-yl)phenylmethanone, often referred to as a tetrazole-containing phenylpiperidine derivative, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole ring, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The structural formula can be represented as follows:
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Poly(ADP-ribose) Polymerase (PARP) :
-
Antitumor Activity :
- Studies have shown that similar compounds exhibit significant antitumor effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives with similar structures have been reported to effectively inhibit the growth of HeLa and A549 cancer cells .
- Anti-inflammatory Properties :
1. Antitumor Efficacy
A study conducted on the effects of related tetrazole compounds demonstrated their ability to induce apoptosis in cancer cell lines. For example, a derivative was observed to have an IC50 value of approximately 226 µg/mL against HeLa cells, indicating potent antiproliferative effects .
2. PARP Inhibition
Inhibitors targeting PARP have been shown to enhance the efficacy of existing chemotherapeutic agents. In vivo studies revealed that administration of a similar compound resulted in a significant reduction in tumor size in xenograft models .
3. Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory properties of related tetrazole derivatives, revealing their capacity to inhibit pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Data Tables
Properties
Molecular Formula |
C20H21N5O |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[4-methyl-3-(tetrazol-1-yl)phenyl]-(4-phenylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C20H21N5O/c1-15-7-8-18(13-19(15)25-14-21-22-23-25)20(26)24-11-9-17(10-12-24)16-5-3-2-4-6-16/h2-8,13-14,17H,9-12H2,1H3 |
InChI Key |
KOEMIQHTYGXJJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3)N4C=NN=N4 |
Origin of Product |
United States |
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